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Compound of Interest

Compound Name: 3-(3,5-dichlorophenyl)benzoic Acid

Cat. No.: B1334100 Get Quote

A Comprehensive Spectroscopic Guide to 3,5-
Dichlorobenzoic Acid
Note to the Reader: This technical guide provides a detailed overview of the spectroscopic data

for 3,5-dichlorobenzoic acid. Following a comprehensive search, specific experimental

spectroscopic data for 3-(3,5-dichlorophenyl)benzoic acid was not readily available in the

public domain. The information presented herein pertains to the structurally distinct compound,

3,5-dichlorobenzoic acid, and is intended to serve as a valuable resource for researchers,

scientists, and professionals in drug development.

This document outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for 3,5-dichlorobenzoic acid, supported by detailed experimental

protocols and visual diagrams to facilitate understanding and application in a research context.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 3,5-dichlorobenzoic

acid.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment Solvent

7.85 Doublet 2.0 H-2, H-6 DMSO-d6

7.90 Triplet 2.0 H-4 DMSO-d6

Reference:[1]

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment Solvent

165.4 C=O DMSO

135.0 C-Cl DMSO

134.8 C-COOH DMSO

132.7 C-H (Ar) DMSO

128.3 C-H (Ar) DMSO

Reference:

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Assignment

3084 C-H stretch (aromatic)

2663 O-H stretch (carboxylic acid)

1706 C=O stretch (carboxylic acid)

1570, 1448 C-C stretch (aromatic)

1403 C-O-H bend

1289, 1237 C-H bend (in-plane)

769 C-H bend (out-of-plane)

Reference:[1]

Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Fragmentation

192 65.1 [M+2]⁺

190 99.9 [M]⁺

175 44.0 [M-OH+2]⁺

173 69.5 [M-OH]⁺

145 37.3 [M-COOH]⁺

Reference:[2]

Experimental Protocols
The spectroscopic data presented in this guide were obtained using standard analytical

techniques. The following outlines the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on

a 400 MHz spectrometer. The samples were dissolved in deuterated dimethyl sulfoxide
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(DMSO-d6).[1] Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: The IR spectrum was obtained using a Fourier Transform Infrared

(FTIR) spectrometer.[1] The solid sample was prepared as a potassium bromide (KBr) disc.[1]

The spectrum was recorded in the range of 4000-400 cm⁻¹. The gas-phase IR spectrum has

also been reported by the National Institute of Standards and Technology (NIST).[3]

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) was performed using

a Hitachi M-80 instrument with an ionization energy of 70 eV.[2] The data was also acquired

using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[2] The mass-to-charge

ratio (m/z) and relative intensities of the fragments were recorded.

Visualizations
To further elucidate the experimental workflow and molecular structure, the following diagrams

are provided.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Chemical structure of 3,5-Dichlorobenzoic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1334100?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/synthesis/3-5-dichlorobenzoic-acid.htm
https://pubchem.ncbi.nlm.nih.gov/compound/5811
https://webbook.nist.gov/cgi/inchi?ID=C51365&Mask=80
https://www.benchchem.com/product/b1334100#3-3-5-dichlorophenyl-benzoic-acid-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1334100#3-3-5-dichlorophenyl-benzoic-acid-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1334100#3-3-5-dichlorophenyl-benzoic-acid-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1334100#3-3-5-dichlorophenyl-benzoic-acid-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1334100?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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